N-(2-bromophenyl)-4-(difluoromethoxy)benzamide
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Overview
Description
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide is an organic compound with the molecular formula C14H10BrF2NO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, a difluoromethoxy group attached to another phenyl ring, and a benzamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-(difluoromethoxy)benzamide typically involves the reaction of 2-bromophenylamine with 4-(difluoromethoxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The benzamide group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-(difluoromethoxy)benzamide
- N-(2-bromophenyl)-3-(difluoromethoxy)benzamide
- N-(2-bromophenyl)-4-(trifluoromethoxy)benzamide
Uniqueness
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide is unique due to the specific positioning of the difluoromethoxy group on the benzene ring. This positioning can influence the compound’s reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
Biological Activity
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, applications in various research areas, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzamide core. This unique arrangement contributes to its reactivity and biological activity.
Chemical Formula : C13H8BrF2NO
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins or enzymes. The bromine atom can participate in nucleophilic substitution reactions, allowing for modifications that may enhance biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown greater potency than known inhibitors like SAHA (suberoylanilide hydroxamic acid) against A2780 and HepG2 cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary bioassays suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify this effect and understand the underlying mechanisms .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating the efficacy of various benzamide derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to explore the SAR of benzamides substituted with difluoromethoxy groups. The findings suggested that modifications at specific positions on the benzene ring could enhance biological activity, providing insights into optimizing drug design .
- Comparative Analysis : When compared with similar compounds lacking the difluoromethoxy group, this compound demonstrated superior activity profiles, reinforcing the significance of its unique functional groups in mediating biological effects .
Data Tables
Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Antiproliferative | A2780 | < 10 | |
Antiproliferative | HepG2 | < 15 | |
Antimicrobial | Various strains | TBD |
Properties
IUPAC Name |
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-11-3-1-2-4-12(11)18-13(19)9-5-7-10(8-6-9)20-14(16)17/h1-8,14H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKVKWXMJODEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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